

Ecotoxicology of Terbumeton on Non-Target Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terbumeton

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Abstract

Terbumeton is a selective triazine herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII). While effective in its agricultural application, concerns exist regarding its potential impact on non-target aquatic organisms upon entering freshwater ecosystems through runoff and leaching. This technical guide provides a comprehensive overview of the ecotoxicology of **Terbumeton**, focusing on its effects on algae, aquatic invertebrates, and fish. It summarizes available quantitative toxicity data, details standard experimental protocols for ecotoxicological assessment, and visualizes the herbicide's mechanism of action and experimental workflows. Due to the limited availability of specific data for **Terbumeton**, information from structurally and functionally similar triazine herbicides, such as Terbutylazine and Terbutryn, has been included to provide a more complete ecotoxicological profile, with this substitution being clearly noted.

Introduction to Terbumeton

Terbumeton (N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine) is a synthetic herbicide belonging to the methoxytriazine class.^[1] It is primarily absorbed by the roots and leaves of plants and acts by inhibiting the photosynthetic electron transport chain.^[2] Its presence in aquatic environments can pose a risk to primary producers and other aquatic life. The European Union has not approved its use as a plant protection product.^[1]

Ecotoxicological Data

The ecotoxicity of a substance is typically characterized by acute and chronic endpoints. Acute toxicity refers to the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (e.g., 24 to 96 hours). Chronic toxicity, on the other hand, describes the adverse effects from repeated or continuous exposure over a longer period, often a significant portion of the organism's lifespan. Key metrics include:

- **EC50 (Median Effective Concentration):** The concentration of a substance that causes a defined effect in 50% of the test population. For algae, this is typically the inhibition of growth. For invertebrates, it is often immobilization.
- **LC50 (Median Lethal Concentration):** The concentration of a substance that is lethal to 50% of the test population, typically used for fish.
- **NOEC (No Observed Effect Concentration):** The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.
- **LOEC (Lowest Observed Effect Concentration):** The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.

The available quantitative ecotoxicological data for **Terbumeton** and related triazine herbicides are summarized in the tables below.

Toxicity to Aquatic Plants (Algae and Macrophytes)

Terbumeton, as a photosynthesis inhibitor, is expected to be highly toxic to aquatic plants.

Table 1: Acute Toxicity of **Terbumeton** to Algae

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
Unknown species	EC50 (growth rate)	-	0.009	[2]

Note: The specific algal species for this high toxicity value is not documented in the available literature.

For the closely related herbicide Terbutylazine, the 5-day EC50 for the freshwater green algae *Pseudokirchneriella subcapitata* has been reported.

Table 2: Acute Toxicity of Terbutylazine to Algae

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
<i>Pseudokirchneriella subcapitata</i>	EC50	5 days	0.018	

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are a crucial link in the aquatic food web.

Table 3: Acute Toxicity of **Terbumeton** to Aquatic Invertebrates

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
<i>Daphnia magna</i>	EC50	48 hours	> 40	[2]

Note: This value indicates that the 50% effective concentration is greater than 40 mg/L, suggesting low acute toxicity to *Daphnia magna* at this level.

For the related herbicide Terbutryn, a specific 48-hour EC50 for *Daphnia magna* is available.

Table 4: Acute Toxicity of Terbutryn to Aquatic Invertebrates

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
<i>Daphnia magna</i>	EC50	48 hours	7.1	[3]

Chronic toxicity data for **Terbumeton** on aquatic invertebrates is not readily available. However, for Terbutylazine, a 21-day NOEC for *Daphnia magna* has been established.

Table 5: Chronic Toxicity of Terbutylazine to Aquatic Invertebrates

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
<i>Daphnia magna</i>	NOEC	21 days	0.019	

Toxicity to Fish

Fish are important indicators of the health of aquatic ecosystems.

Table 6: Acute Toxicity of **Terbumeton** to Fish

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
<i>Oncorhynchus mykiss</i> (Rainbow Trout)	LC50	96 hours	> 14	[2]

Note: This value indicates that the 50% lethal concentration is greater than 14 mg/L, suggesting moderate acute toxicity to rainbow trout at this level.

Data for the related herbicide Terbutryn provides more specific LC50 values for several fish species.

Table 7: Acute Toxicity of Terbutryn to Fish

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	96 hours	3.0	[3]
Cyprinus carpio (Common Carp)	LC50	96 hours	4.0	[3]
Lepomis macrochirus (Bluegill Sunfish)	LC50	96 hours	4.0	[3]

Chronic toxicity data for **Terbumeton** on fish is not available in the reviewed literature. For Terbutryn, a 21-day NOEC for mortality in *Oncorhynchus mykiss* has been reported.

Table 8: Chronic Toxicity of Terbutryn to Fish

Species	Endpoint	Exposure Duration	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	NOEC (mortality)	21 days	0.15	[4]

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. A high BCF indicates a greater potential for the substance to accumulate in the organism's tissues.

Specific BCF data for **Terbumeton** was not found. For the related herbicide Terbutryn, BCF values have been reported for fish.

Table 9: Bioconcentration Factor of Terbutryn in Fish

Species	Tissue	Exposure Duration	BCF (L/kg)	Reference
Cyprinus carpio	Muscle	7 days	12	[4]
Cyprinus carpio	Muscle	56 days	10	[4]
Cyprinus carpio	Intestines	10 days	80	[4]
Cyprinus carpio	Intestines	56 days	10	[4]
Fish (unspecified)	-	-	181	[4]

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological experiments used to assess the impact of herbicides like **Terbumeton** on aquatic organisms. These protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (OECD 201)

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

Test Organism: Commonly used species include *Pseudokirchneriella subcapitata* (a green alga) or *Anabaena flos-aquae* (a cyanobacterium).

Methodology:

- **Culture Preparation:** Exponentially growing cultures of the test algae are prepared in a nutrient-rich medium.
- **Test Solutions:** A series of test concentrations of **Terbumeton** are prepared by dissolving the substance in the culture medium. A control group with no test substance is also prepared.
- **Exposure:** The algal cultures are exposed to the different concentrations of **Terbumeton** in flasks under controlled conditions of temperature (21-24°C), continuous illumination, and

shaking for 72 hours.

- **Growth Measurement:** Algal growth is measured at least every 24 hours by determining the cell concentration using a cell counter or by measuring a surrogate parameter like chlorophyll fluorescence.
- **Data Analysis:** The average specific growth rate is calculated for each concentration and the control. The percentage inhibition of growth is then plotted against the logarithm of the test concentration to determine the EC50 value. The NOEC and LOEC can also be determined by statistical comparison of the growth in the treatment groups to the control group.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

Objective: To determine the acute toxicity of a substance to aquatic invertebrates, typically *Daphnia magna*.

Test Organism: *Daphnia magna*, less than 24 hours old at the start of the test.

Methodology:

- **Test Solutions:** A range of concentrations of **Terbumeton** are prepared in a suitable dilution water. A control group with only dilution water is also prepared.
- **Exposure:** Young daphnids are introduced into test vessels containing the different concentrations of **Terbumeton**. The test is typically run for 48 hours under controlled temperature (18-22°C) and light conditions.
- **Observation:** The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- **Data Analysis:** The percentage of immobilized daphnids at each concentration is calculated. The 48-hour EC50 for immobilization is determined using statistical methods such as probit analysis. The NOEC and LOEC can also be determined.

Fish Acute Toxicity Test (OECD 203)

Objective: To determine the acute lethal toxicity of a substance to fish.

Test Organism: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*), Zebra Fish (*Danio rerio*), or Fathead Minnow (*Pimephales promelas*).

Methodology:

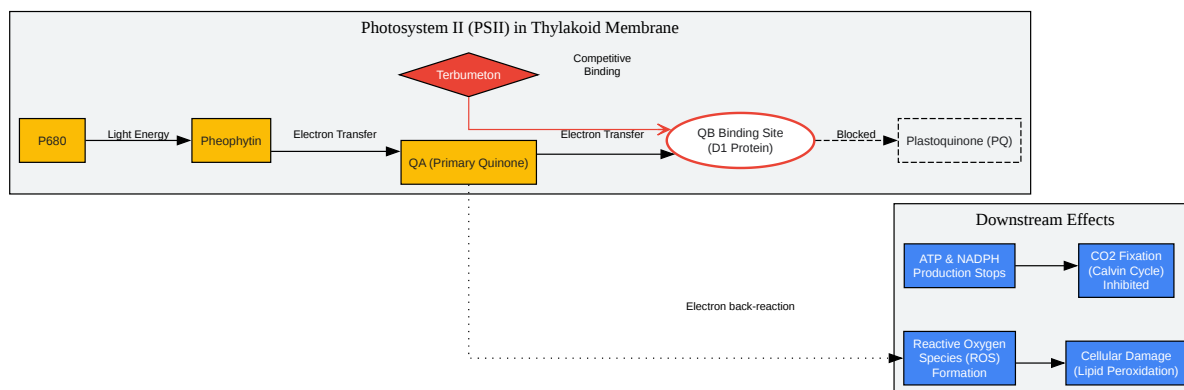
- **Acclimation:** Fish are acclimated to the test conditions (temperature, water quality) for at least 12 days prior to the test.
- **Test Solutions:** A series of concentrations of **Terbumeton** are prepared in dechlorinated tap water or reconstituted water. A control group is also maintained.
- **Exposure:** Fish are placed in test chambers containing the different concentrations of the test substance. The test is typically conducted for 96 hours under controlled temperature and a 16-hour light/8-hour dark photoperiod.
- **Observation:** The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The cumulative mortality at each concentration is used to calculate the 96-hour LC50 value and its confidence limits using statistical methods like probit analysis.

Signaling Pathways and Mechanisms of Action

The primary mode of action of **Terbumeton**, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants, algae, and cyanobacteria.

Inhibition of Photosystem II

Terbumeton acts by blocking the electron transport chain in PSII. It competitively inhibits the binding of plastoquinone (PQ) to the D1 protein of the PSII reaction center. This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron flow and the subsequent production of ATP and NADPH necessary for carbon fixation.



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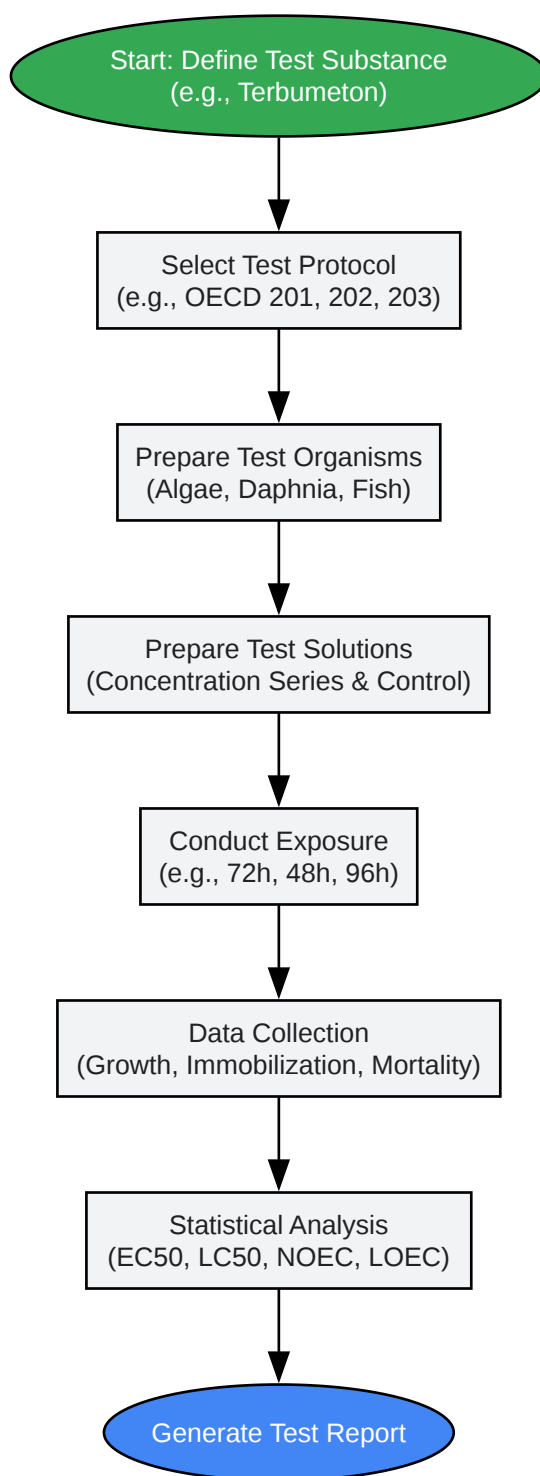
Caption: Mechanism of **Terbumeton**: Inhibition of Photosystem II electron transport.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for conducting ecotoxicological assessments and the logical progression of risk assessment.

Experimental Workflow for Aquatic Ecotoxicity Testing

This workflow outlines the general steps involved in conducting standard aquatic toxicity tests.

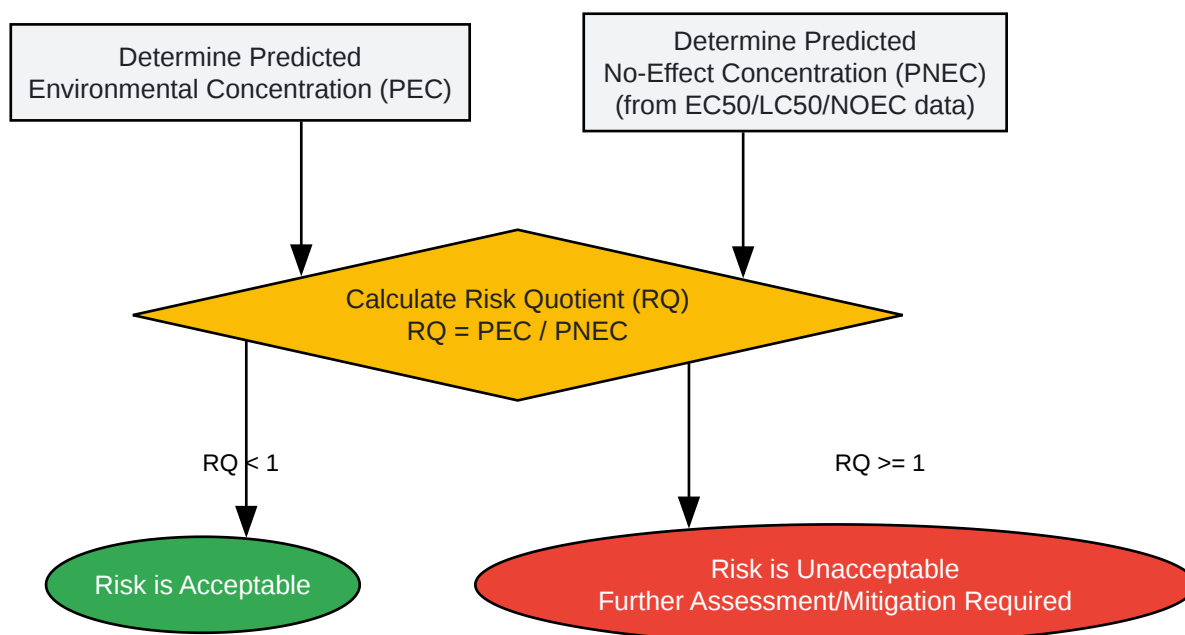


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Caption: General workflow for aquatic ecotoxicology testing.

Logical Framework for Aquatic Risk Assessment

This diagram illustrates the decision-making process in environmental risk assessment for aquatic ecosystems.



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Caption: Logical framework for aquatic environmental risk assessment.

Conclusion

The available data indicates that **Terbumeton** is highly toxic to algae, which is consistent with its mode of action as a photosynthesis inhibitor. Its acute toxicity to aquatic invertebrates and fish appears to be moderate to low. However, a significant data gap exists for the chronic toxicity of **Terbumeton** to all major groups of non-target aquatic organisms. The use of data from related triazine herbicides like Terbutylazine and Terbutryn can provide an initial estimate of potential chronic effects, but species-specific chronic toxicity studies on **Terbumeton** are necessary for a comprehensive risk assessment. Standardized OECD protocols provide a robust framework for generating the required ecotoxicological data. Further research into the sub-lethal effects and bioconcentration potential of **Terbumeton** would also contribute to a more complete understanding of its environmental risk.

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- To cite this document: BenchChem. [Ecotoxicology of Terbumeton on Non-Target Aquatic Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683086#ecotoxicology-of-terbumeton-on-non-target-aquatic-organisms>]

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